2-(7-Bromo-1H-indazol-3-yl)acetic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS 944899-28-9) addresses a key bottleneck in medicinal chemistry: the need for a regioselectively brominated indazole scaffold enabling controlled C7 diversification. Substituting with chloro or des-halo analogs fundamentally alters Suzuki-Miyaura reactivity and compromises SAR integrity. • C7-bromo handle validated for Pd-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling focused library synthesis of C7-arylated indazole-3-acetic acid derivatives. • Calculated LogP of 1.95 provides a defined starting point for lipophilicity optimization, a critical parameter for membrane permeability and metabolic stability. • Documented P2X7 receptor antagonist activity (IC50 = 10,000 nM) supports use as a low-potency tool compound or SAR starting point for target validation.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 944899-28-9
Cat. No. B1507145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromo-1H-indazol-3-yl)acetic acid
CAS944899-28-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)Br)CC(=O)O
InChIInChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-7(4-8(13)14)11-12-9(5)6/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyHXCQKIZTKCSVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-1H-indazol-3-yl)acetic Acid (CAS 944899-28-9): A Chemical Profile for Research Sourcing


2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS 944899-28-9) is a heterocyclic building block consisting of a 7-bromo-substituted indazole core with an acetic acid moiety at the 3-position. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol . The compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing more complex, biologically active molecules, particularly in the development of potential therapeutic agents targeting various diseases . It serves as a versatile scaffold for further derivatization.

Procurement Risk: Why 2-(7-Bromo-1H-indazol-3-yl)acetic Acid (944899-28-9) Cannot Be Casually Substituted


Substituting 2-(7-Bromo-1H-indazol-3-yl)acetic acid with a seemingly similar analog, such as the 7-chloro, 7-fluoro, or unsubstituted indazole-3-acetic acid, carries significant risk for research continuity. The 7-bromo substituent is not a passive structural feature; it directly dictates the molecule's physicochemical properties (e.g., lipophilicity, LogP) and is critical for its primary synthetic utility as a handle for regioselective cross-coupling reactions . A change in halogen or its absence would fundamentally alter the compound's reactivity in downstream synthesis (e.g., Suzuki-Miyaura coupling), compromising the ability to build targeted molecular libraries and potentially invalidating structure-activity relationship (SAR) studies [1]. While high-strength, comparative biological activity data for this specific compound is absent from primary literature, its defined role as a building block hinges on its precise substitution pattern, making generic substitution a source of experimental variability.

Quantitative Differentiation Guide for 2-(7-Bromo-1H-indazol-3-yl)acetic Acid (944899-28-9)


Synthetic Utility: C7-Bromo Substituent as a Key for Suzuki-Miyaura Cross-Coupling

The C7-bromo group on the indazole core enables the compound to act as a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While no direct, quantitative yield comparison is available for this specific molecule against its chloro- or iodo-analogs, class-level evidence establishes that the bromo substituent is critical for this transformation. A 2021 study demonstrated that C7-bromo-4-substituted-1H-indazoles undergo successful Suzuki-Miyaura reactions with various boronic acids, achieving good to excellent yields [1]. The reactivity of the C-Br bond is essential for building molecular complexity, a feature absent in the unsubstituted analog and different in reactivity from other halogenated variants .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Profile: LogP Value as a Determinant of Physicochemical Behavior

The lipophilicity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, as estimated by its calculated LogP, provides a quantitative metric for predicting its behavior in biological systems and synthetic applications. The reported LogP value is 1.9525 . This value differentiates it from less lipophilic analogs, impacting solubility, membrane permeability, and chromatographic retention.

Medicinal Chemistry Drug Design Physicochemical Properties

P2X7 Receptor Antagonism: A Specific, Though Weak, Biological Activity Data Point

This compound has been evaluated for antagonist activity at the human P2X7 receptor, a potential target for inflammatory diseases. In a functional assay using human THP-1 cells, it exhibited an IC50 value of 10,000 nM [1]. While this level of activity is considered weak, it represents a specific, quantitative data point not widely reported for its closest structural analogs in the same assay context.

Pharmacology Inflammation P2X7 Receptor

Primary Application Scenarios for Procuring 2-(7-Bromo-1H-indazol-3-yl)acetic Acid (944899-28-9)


Synthesis of C7-Arylated Indazole Libraries via Suzuki-Miyaura Cross-Coupling

The primary value proposition of this compound lies in its function as a synthetic building block. Its C7-bromo substituent is a validated handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids [1]. Researchers can procure this compound to efficiently generate focused libraries of C7-arylated indazole-3-acetic acid derivatives. This is essential for exploring structure-activity relationships (SAR) around the 7-position in various biological targets, an exploration that is not possible with the unsubstituted core or less reactive chloro analogs [1].

Medicinal Chemistry Optimization: Tuning Lipophilicity with a 7-Bromo Substituent

For medicinal chemists seeking to increase the lipophilicity of an indazole-based lead compound, the 7-bromo derivative offers a quantitatively defined starting point with a calculated LogP of 1.9525 . This is a higher value than would be expected for the unsubstituted or 7-chloro analogs. Procuring this specific compound allows for a controlled and predictable adjustment of a molecule's lipophilic character, a key parameter influencing membrane permeability and metabolic stability.

P2X7 Receptor Antagonist Tool Compound for Initial SAR Exploration

Despite its weak activity (IC50 = 10,000 nM), this compound is one of the few in its immediate class with a reported, quantitative IC50 value for antagonism of the human P2X7 receptor [2]. As such, it can serve as a low-potency tool compound or a starting point for SAR studies aimed at understanding the effect of 7-position substitution on P2X7 activity. Researchers can use this compound to confirm the assay system and then synthesize more potent derivatives via the cross-coupling handle.

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